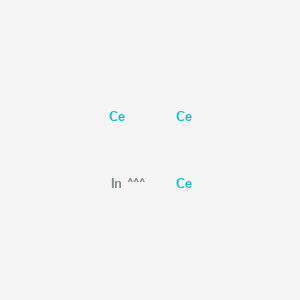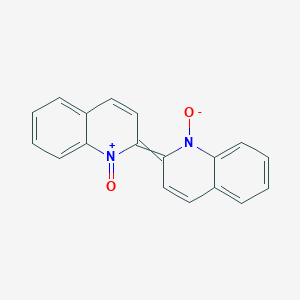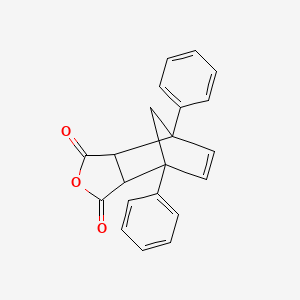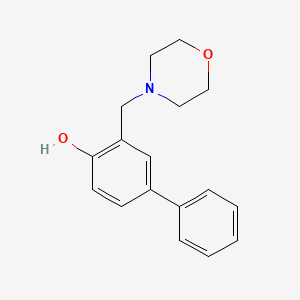
3-Morpholinomethyl-4-hydroxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinomethyl-4-hydroxybiphenyl is an organic compound that features a biphenyl core with a morpholinomethyl group at the 3-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinomethyl-4-hydroxybiphenyl typically involves a multi-step process. One common method includes the Mannich reaction, where a biphenyl derivative is reacted with formaldehyde and morpholine under acidic conditions to introduce the morpholinomethyl group . The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Morpholinomethyl-4-hydroxybiphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the morpholinomethyl group.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学的研究の応用
3-Morpholinomethyl-4-hydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 3-Morpholinomethyl-4-hydroxybiphenyl involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
3-Morpholinomethyl-4-hydroxyphenyl: Similar structure but with a single phenyl ring.
4-Hydroxybiphenyl: Lacks the morpholinomethyl group.
3-Morpholinomethylbiphenyl: Lacks the hydroxyl group.
Uniqueness: 3-Morpholinomethyl-4-hydroxybiphenyl is unique due to the presence of both the morpholinomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
6452-87-5 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-(morpholin-4-ylmethyl)-4-phenylphenol |
InChI |
InChI=1S/C17H19NO2/c19-17-7-6-15(14-4-2-1-3-5-14)12-16(17)13-18-8-10-20-11-9-18/h1-7,12,19H,8-11,13H2 |
InChIキー |
PHJXERQRCZRIMZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


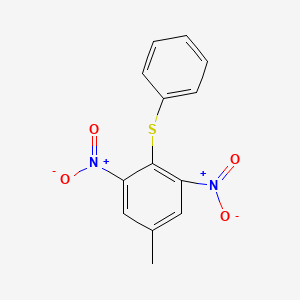
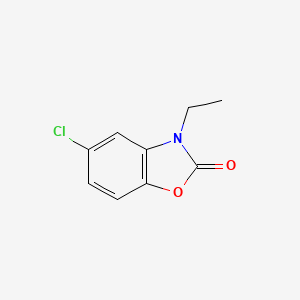
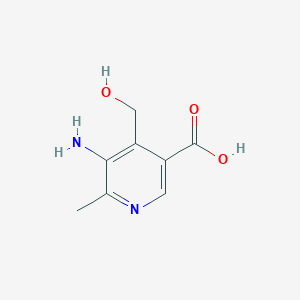
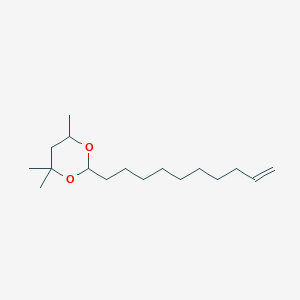

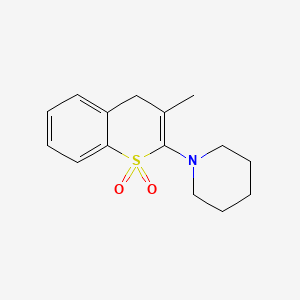
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
